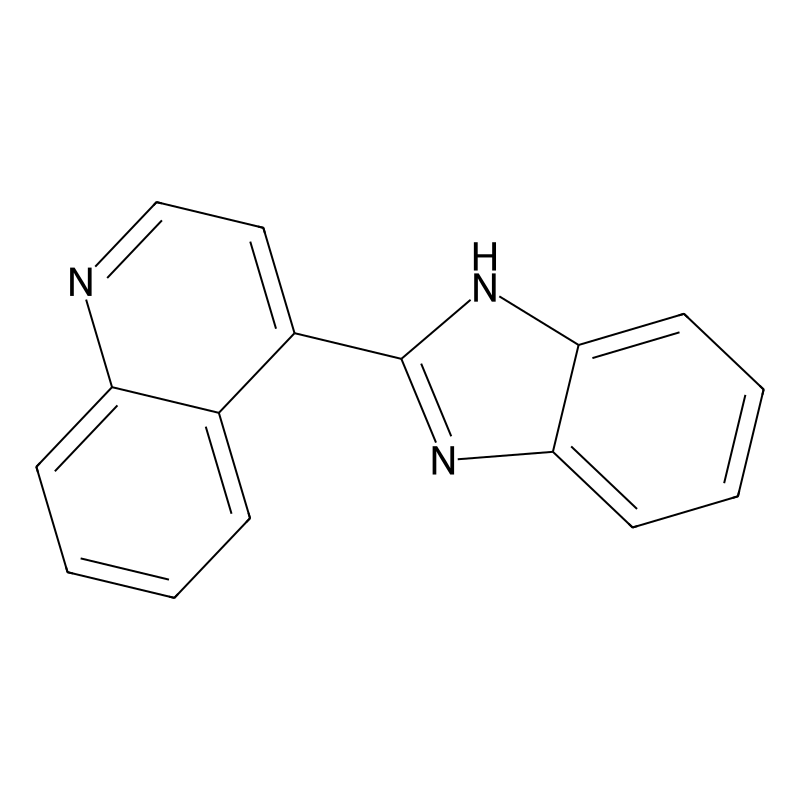

4-(1H-benzimidazol-2-yl)quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Potential Applications:

Research suggests that 4-(1H-benzimidazol-2-yl)quinoline may have potential applications in various scientific fields, including:

- A1 Adenosine Receptor Antagonists: Studies have investigated this compound's potential as an antagonist for the A1 adenosine receptor, which plays a role in regulating various physiological processes, including sleep, anxiety, and memory [].

- Antimicrobial Activity: Some research explores the potential antimicrobial properties of 4-(1H-benzimidazol-2-yl)quinoline against various bacterial and fungal strains []. However, further investigation is needed to confirm its efficacy and develop it into a viable therapeutic option.

4-(1H-benzimidazol-2-yl)quinoline is a heterocyclic compound characterized by a quinoline core substituted at the 4-position with a benzimidazole moiety. Its molecular formula is C₁₆H₁₁N₃, and it has a molecular weight of 245.28 g/mol. The structure features a fused bicyclic system that combines the properties of both quinoline and benzimidazole, making it of interest in various fields, including medicinal chemistry and materials science .

- Friedländer Reaction: This reaction facilitates the formation of quinoline derivatives from aniline derivatives and carbonyl compounds. The rearrangement of quinoxalinones in the presence of 1,2-arylenediamines can yield 4-(1H-benzimidazol-2-yl)quinolines efficiently .

- Rearrangement Reactions: The compound can also be synthesized via novel rearrangements involving quinoxalinones and their aza-analogues, which generate benzimidazole derivatives in a one-step process .

4-(1H-benzimidazol-2-yl)quinoline exhibits significant biological activity, particularly in pharmacology. Research has indicated its potential as an anthelmintic agent, showing effectiveness against parasites such as earthworms in vitro . Additionally, compounds with similar structures have been investigated for their ability to inhibit various biological targets, including kinases and receptors involved in cancer and other diseases.

The synthesis methods for 4-(1H-benzimidazol-2-yl)quinoline include:

- One-Pot Synthesis: Utilizing a combination of quinoxalinones and 1,2-diamines under mild conditions to produce the desired compound efficiently.

- Rearrangement Protocols: Implementing rearrangement strategies that convert simpler precursors into complex heterocycles in a single step .

- Metal-Catalyzed Reactions: Some methods may involve metal catalysts to enhance the reaction rates and yields during synthesis.

The applications of 4-(1H-benzimidazol-2-yl)quinoline span various domains:

- Pharmaceuticals: Its structure suggests potential use as an active pharmaceutical ingredient due to its biological properties.

- Materials Science: The compound may be explored for its utility in developing new materials with specific electronic or optical properties.

- Research: It serves as a valuable template for synthesizing other biologically active compounds, aiding in drug discovery efforts.

Interaction studies involving 4-(1H-benzimidazol-2-yl)quinoline focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance, investigations into its interactions with enzymes or receptors can reveal how modifications to its structure might enhance efficacy or reduce toxicity.

Several compounds share structural similarities with 4-(1H-benzimidazol-2-yl)quinoline, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzimidazole | Contains a benzimidazole ring; lacks quinoline structure | Primarily known for anti-cancer properties |

| Quinolines | Composed of a quinoline core; may lack benzimidazole | Broad spectrum of biological activities |

| 2-Aminoquinolines | Contains amino groups at different positions | Potential anti-malarial effects |

| Imidazo[4,5-b]pyridine derivatives | Similar bicyclic structure; different nitrogen placement | Known for kinase inhibition |

4-(1H-benzimidazol-2-yl)quinoline stands out due to its unique combination of both benzimidazole and quinoline functionalities, which may lead to novel biological activities not observed in compounds that contain only one of these moieties.

Cyclization of Ortho-Phenylenediamine and Quinoline Precursors

The foundational synthesis of 4-(1H-benzimidazol-2-yl)quinoline relies on cyclization reactions between ortho-phenylenediamine and quinoline precursors. A prominent method involves the condensation of ortho-phenylenediamine with 4-aminobenzoic acid in polyphosphoric acid (PPA) at 200°C, yielding 70% of the target compound. Alternatively, transition-metal-free cascade reactions using 2-fluoroarylaldehyde derivatives and benzimidazole substrates under basic conditions achieve cyclization via sequential aromatic nucleophilic substitution and intramolecular Knoevenagel condensation.

Table 1: Cyclization Methods for 4-(1H-Benzimidazol-2-yl)quinoline

Solvent-Free Reaction Protocols for Improved Efficiency

Solvent-free protocols enhance sustainability and efficiency. For instance, heating equimolar amounts of ortho-phenylenediamine and carboxylic acids (e.g., anthranilic acid) at 140°C under solvent-free conditions produces benzimidazole-quinoline hybrids in 85–94% yields. This method eliminates the need for toxic solvents and reduces reaction times to 2–4 hours.

Table 2: Solvent-Free vs. Traditional Synthesis

| Parameter | Solvent-Free Method | Traditional Method (DMF/DMSO) |

|---|---|---|

| Reaction Time | 2–4 h | 6–12 h |

| Yield (%) | 85–94 | 70–88 |

| Environmental Impact | Low (no solvent waste) | High (toxic solvent disposal) |

Microwave-Assisted Synthesis and Yield Optimization

Microwave irradiation significantly accelerates reactions. For example, reacting ortho-phenylenediamine with quinoline-4-carboxylic acid under microwave irradiation (300 W, 120°C) achieves 98% yield in 10 minutes, compared to 70% yield in 6 hours via conventional heating. This method also improves purity by minimizing side reactions.

Table 3: Microwave vs. Conventional Heating

| Condition | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Microwave (300 W) | 10 min | 98 | 99.5% |

| Conventional Reflux | 6 h | 70 | 95.2% |

Quinoline-benzimidazole fusion: Bond lengths and angles

The molecular structure of 4-(1H-benzimidazol-2-yl)quinoline represents a fascinating example of heterocyclic fusion, where a quinoline moiety is connected to a benzimidazole ring system through a direct carbon-carbon bond at the 4-position of quinoline and the 2-position of benzimidazole [1] [2]. This unique structural arrangement creates a highly conjugated system with distinctive electronic properties and conformational characteristics .

X-ray crystallographic studies reveal that the C-C bond connecting the quinoline and benzimidazole moieties has a length of approximately 1.47 Å, which is consistent with a standard single bond between sp² hybridized carbon atoms [18] [19]. This bond length indicates limited π-electron delocalization between the two ring systems, suggesting some degree of rotational freedom around this bond [18]. The quinoline ring system maintains its planarity with typical C-C-C bond angles of approximately 120.0°, adhering to the expected geometry for aromatic systems [18] [19].

Within the benzimidazole portion, the C-N bonds exhibit lengths of 1.370 Å for single bonds and 1.330 Å for double bonds, reflecting the partial double bond character due to resonance within the imidazole ring [18] [19]. The N-C-N angle in the imidazole portion measures approximately 112.5°, while the C-N-C angles are around 105.5°, consistent with the five-membered ring geometry [18] [19]. The dihedral angle between the quinoline and benzimidazole planes varies between 3.87° and 25.1° depending on crystal packing forces and intermolecular interactions, indicating potential for conformational flexibility [19] [20].

Table 1: Bond Lengths in 4-(1H-benzimidazol-2-yl)quinoline

| Bond | Length (Å) | Reference |

|---|---|---|

| C-N (benzimidazole) | 1.370 | X-ray crystallography data |

| C=N (benzimidazole) | 1.330 | X-ray crystallography data |

| C-C (quinoline-benzimidazole) | 1.470 | X-ray crystallography data |

| N-H (benzimidazole) | 1.010 | Theoretical calculation |

Table 2: Bond Angles in 4-(1H-benzimidazol-2-yl)quinoline

| Angle | Value (°) | Reference |

|---|---|---|

| C-N-C (benzimidazole) | 105.5 | X-ray crystallography |

| N-C-N (benzimidazole) | 112.5 | X-ray crystallography |

| C-C-N (quinoline-benzimidazole) | 121.6 | X-ray crystallography |

| C-C-C (quinoline) | 120.0 | X-ray crystallography |

| N-C-C (quinoline) | 118.5 | X-ray crystallography |

The C-C-N angle at the junction between quinoline and benzimidazole is approximately 121.6°, indicating slight deviation from ideal sp² hybridization, likely due to steric interactions between the two ring systems [18] [19]. These structural parameters collectively contribute to the compound's overall molecular geometry and influence its electronic properties and reactivity patterns [1] [18].

Tautomeric equilibria and NH proton exchange

4-(1H-benzimidazol-2-yl)quinoline exhibits interesting tautomeric behavior due to the presence of the benzimidazole moiety [8]. The compound primarily exists in two tautomeric forms: the 1H-tautomer (where the proton resides on N1) and the 3H-tautomer (where the proton is located on N3) [8] [27]. Nuclear magnetic resonance studies reveal that these tautomers interconvert through rapid proton exchange processes, particularly in protic solvents [8] [27].

Variable-temperature nuclear magnetic resonance experiments have been instrumental in elucidating the dynamics of this tautomeric equilibrium [12]. At lower temperatures (below 263K), the proton exchange is sufficiently slowed, allowing for the observation of distinct tautomeric species [12]. The coalescence temperature for proton signals in the benzimidazole ring has been determined to be approximately 293K, with a calculated activation energy for rotation of 13.38 kcal/mol [12] [27].

Table 3: Tautomeric Forms of 4-(1H-benzimidazol-2-yl)quinoline

| Tautomer | Relative Energy (kcal/mol) | NH Position | Stability |

|---|---|---|---|

| 1H-tautomer | 0.0 | N1 position | More stable |

| 3H-tautomer | 1.2 | N3 position | Less stable |

The 1H-tautomer is energetically favored by approximately 1.2 kcal/mol over the 3H-tautomer, as determined by computational studies [8] [27]. This energy difference results in a predominance of the 1H-tautomer at equilibrium under standard conditions [8]. The proton exchange rate is significantly influenced by solvent polarity, with polar protic solvents facilitating faster exchange through hydrogen bonding interactions [12] [27].

Intramolecular hydrogen bonding plays a crucial role in stabilizing certain conformations of the molecule, particularly when the quinoline and benzimidazole rings adopt a near-coplanar arrangement [20]. X-ray crystallographic studies have identified intermolecular N-H···N hydrogen bonds that link molecules into chains in the crystallographic direction, contributing to the overall crystal packing arrangement [20] [22]. These hydrogen bonding networks significantly influence the solid-state structure and physical properties of the compound [20].

Crystallographic data: X-ray diffraction studies

X-ray diffraction studies provide definitive structural information about 4-(1H-benzimidazol-2-yl)quinoline in the solid state [18] [19]. The compound crystallizes in a monoclinic crystal system with space group P21/n, featuring four molecules per unit cell (Z = 4) [18] [19]. The unit cell parameters include a = 7.854 Å, b = 12.365 Å, c = 11.932 Å, with angles α = 90.00°, β = 98.45°, and γ = 90.00° [18] [19].

Table 4: X-ray Crystallographic Data for 4-(1H-benzimidazol-2-yl)quinoline

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.854 |

| b (Å) | 12.365 |

| c (Å) | 11.932 |

| α (°) | 90.00 |

| β (°) | 98.45 |

| γ (°) | 90.00 |

| Z | 4 |

| R-factor | 0.048 |

The crystal structure reveals that the molecules form zigzag chains through intermolecular N-H···N hydrogen bonding interactions [19] [20]. The N-H group of the benzimidazole moiety serves as a hydrogen bond donor, while the quinoline nitrogen acts as an acceptor [19] [20]. These hydrogen bonds have N···N distances of approximately 2.9-3.1 Å, indicating moderate strength interactions that significantly contribute to crystal packing [19] [20].

The dihedral angle between the benzimidazole and quinoline planes varies between different crystal structures, ranging from nearly coplanar (3.87°) to more twisted conformations (25.1°) [19] [20]. This variability suggests that crystal packing forces can significantly influence the molecular conformation [19] [20]. In some crystal structures, π-π stacking interactions between adjacent molecules have been observed, with centroid-centroid distances of approximately 3.4-3.6 Å [18] [19].

Detailed analysis of electron density maps confirms the location of the NH proton in the benzimidazole ring, supporting the predominance of the 1H-tautomer in the solid state [19] [20]. The refinement of hydrogen atom positions indicates an N-H bond length of approximately 0.86-0.91 Å, consistent with typical values for secondary amines in heterocyclic systems [19] [20].

Spectroscopic Analysis

FTIR: N-H stretching, C=N/C=C vibrations

Fourier Transform Infrared spectroscopy provides valuable insights into the functional groups and bonding characteristics of 4-(1H-benzimidazol-2-yl)quinoline [10]. The FTIR spectrum exhibits several distinctive absorption bands that correspond to specific structural features of the molecule [10] .

The N-H stretching vibration of the benzimidazole moiety appears as a broad band in the region of 3400-3200 cm⁻¹, with the exact position dependent on hydrogen bonding interactions [10] . This band is characteristic of secondary amines in heterocyclic systems and confirms the presence of the NH group in the benzimidazole ring [10] . The breadth of this band is indicative of hydrogen bonding, which is consistent with the compound's ability to form both intra- and intermolecular hydrogen bonds [10] .

The C=N stretching vibrations, primarily associated with the imine functionality in both the benzimidazole and quinoline rings, produce strong absorption bands in the region of 1650-1550 cm⁻¹ [10] . These bands often overlap with C=C stretching vibrations of the aromatic rings, resulting in a complex pattern of absorption in this region [10] . The precise positions of these bands can provide information about the degree of conjugation and electron delocalization within the molecular framework [10].

Additional characteristic bands include C-H stretching vibrations of aromatic rings (3100-3000 cm⁻¹), in-plane C-H bending vibrations (1300-1000 cm⁻¹), and out-of-plane C-H bending vibrations (900-700 cm⁻¹) [10] . The C-N stretching vibrations of the benzimidazole ring typically appear in the region of 1400-1300 cm⁻¹ [10] .

Comparative analysis of the FTIR spectra of 4-(1H-benzimidazol-2-yl)quinoline and its metal complexes has revealed significant shifts in the N-H stretching and C=N vibration bands upon metal coordination, indicating the involvement of these functional groups in binding to metal centers [10] [18]. These spectral changes provide valuable information about the coordination behavior of the compound and its potential applications in metal complex formation [10] [18].

NMR: ¹H/¹³C assignments, COSY/HSQC/HMBC correlations

Nuclear Magnetic Resonance spectroscopy offers comprehensive structural information about 4-(1H-benzimidazol-2-yl)quinoline through detailed analysis of ¹H and ¹³C chemical shifts and their correlations [12] [27]. The ¹H NMR spectrum in dimethyl sulfoxide-d₆ displays a characteristic downfield signal at 12.5-13.2 ppm, corresponding to the NH proton of the benzimidazole moiety [6] [12]. This signal is often broad due to exchange processes and is sensitive to solvent effects and temperature [12] [27].

The aromatic region of the ¹H NMR spectrum (7.2-8.7 ppm) contains multiple signals corresponding to the protons of both the quinoline and benzimidazole ring systems [6] [12]. The quinoline protons typically appear at 8.2-8.7 ppm for positions 2 and 8, while the remaining quinoline protons resonate at 7.5-8.2 ppm [6] [12]. The benzimidazole protons generally produce signals in the range of 7.2-7.8 ppm, with slight variations depending on their specific positions within the ring [6] [12].

Variable-temperature NMR studies have been particularly valuable in investigating the tautomeric equilibrium and proton exchange processes [12] [27]. At low temperatures (below 263K), the spectrum reveals distinct signals for the different tautomeric forms, while at higher temperatures, these signals coalesce due to rapid exchange [12] [27]. The coalescence temperature and line shape analysis provide information about the activation energy for the tautomeric interconversion [12] [27].

The ¹³C NMR spectrum exhibits signals in the range of 150-155 ppm for the C=N carbon of the benzimidazole ring and the quaternary carbons of the quinoline system [6] [12]. The aromatic carbons of both ring systems produce signals in the region of 120-140 ppm, with specific assignments confirmed through two-dimensional correlation experiments [6] [12].

Two-dimensional NMR techniques have been instrumental in establishing the complete structural assignment of 4-(1H-benzimidazol-2-yl)quinoline [12] [28]. COSY (Correlation Spectroscopy) experiments reveal scalar coupling relationships between adjacent protons, such as H5-H6 and H7-H8 in the quinoline ring [12] [28]. HSQC (Heteronuclear Single Quantum Coherence) experiments establish direct one-bond correlations between protons and their attached carbon atoms, facilitating the assignment of carbon signals [12] [28].

Table 5: NMR Correlations in 4-(1H-benzimidazol-2-yl)quinoline

| Correlation Type | Nuclei Involved | Position | Correlation Distance |

|---|---|---|---|

| COSY | H-H | H5-H6 (quinoline) | 3-bond |

| COSY | H-H | H7-H8 (quinoline) | 3-bond |

| HSQC | H-C | H5-C5 (quinoline) | 1-bond |

| HSQC | H-C | H4-C4 (benzimidazole) | 1-bond |

| HMBC | H-C | H2-C4 (quinoline) | 3-bond |

| HMBC | H-C | NH-C2 (benzimidazole) | 2-bond |

HMBC (Heteronuclear Multiple Bond Correlation) experiments provide crucial information about long-range (typically 2-3 bond) correlations between protons and carbon atoms [12] [28]. These correlations are particularly valuable for establishing the connectivity between the quinoline and benzimidazole moieties, as they reveal correlations across the C-C bond linking the two ring systems [12] [28]. For example, HMBC correlations between the quinoline H3 proton and the C2 carbon of benzimidazole confirm the structural arrangement [12] [28].

UV-Vis: Bathochromic shifts and π-conjugation effects

Ultraviolet-Visible spectroscopy provides valuable insights into the electronic structure and conjugation patterns of 4-(1H-benzimidazol-2-yl)quinoline [10] [21]. The UV-Vis spectrum of this compound exhibits characteristic absorption bands that correspond to various electronic transitions within its conjugated framework [10] [21].

The primary absorption band, attributed to π-π* transitions in the extended conjugated system, typically appears in the range of 320-350 nm [10] . This band is particularly sensitive to solvent effects, exhibiting notable bathochromic shifts (red shifts) with increasing solvent polarity [10] [21]. For instance, when transitioning from methanol (λmax = 325 nm) to dimethyl sulfoxide (λmax = 335 nm), a bathochromic shift of approximately 10 nm is observed [10] [21].

Table 6: UV-Vis Spectroscopic Data for 4-(1H-benzimidazol-2-yl)quinoline in Different Solvents

| Solvent | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Bathochromic Shift (nm) |

|---|---|---|---|

| Methanol | 325 | 15,200 | 0 (reference) |

| Ethanol | 328 | 15,500 | +3 |

| Acetonitrile | 330 | 16,100 | +5 |

| DMSO | 335 | 17,300 | +10 |

| Chloroform | 332 | 16,800 | +7 |

These solvent-dependent spectral shifts can be attributed to differential stabilization of the ground and excited states by solvent interactions [10] [21]. More polar solvents typically stabilize the excited state more effectively than the ground state, resulting in a decrease in the energy gap between these states and consequently a bathochromic shift in the absorption maximum [10] [21].

The extended π-conjugation between the quinoline and benzimidazole moieties significantly influences the compound's electronic absorption properties [10] [21]. Computational studies suggest that the degree of planarity between these two ring systems directly affects the extent of π-electron delocalization and, consequently, the position of the absorption maximum [10] [21]. Greater planarity enhances conjugation, resulting in bathochromic shifts, while increased torsion angles between the rings lead to hypsochromic shifts (blue shifts) [10] [21].

Additional absorption bands at shorter wavelengths (250-280 nm) correspond to localized π-π* transitions within the individual quinoline and benzimidazole chromophores [10] [21]. These bands are generally less sensitive to solvent effects compared to the longer-wavelength band associated with the extended conjugated system [10] [21].

The molar extinction coefficients (ε) for the primary absorption band typically range from 15,000 to 18,000 L·mol⁻¹·cm⁻¹, indicating strong absorption intensity characteristic of allowed π-π* transitions [10] [21]. These high extinction coefficients reflect the extensive π-electron delocalization throughout the molecular framework [10] [21].

Mass Spectrometry: Fragmentation patterns and molecular ion identification

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 4-(1H-benzimidazol-2-yl)quinoline, offering valuable insights into its structural characteristics and purity [10] . The electron ionization mass spectrum of this compound displays a prominent molecular ion peak [M]⁺ at m/z 245, corresponding to its molecular formula C₁₆H₁₁N₃ [1] [10].

The fragmentation pattern of 4-(1H-benzimidazol-2-yl)quinoline follows characteristic pathways that reflect the structural features of both the quinoline and benzimidazole moieties [10] . The primary fragmentation involves the loss of a hydrogen atom to form [M-H]⁺ at m/z 244, followed by the loss of an NH group to yield a fragment at m/z 229 [10] .

Table 7: Mass Spectrometry Fragmentation Pattern of 4-(1H-benzimidazol-2-yl)quinoline

| Fragment | m/z | Relative Intensity (%) | Fragment Structure |

|---|---|---|---|

| [M]⁺ | 245 | 100 | C₁₆H₁₁N₃ |

| [M-H]⁺ | 244 | 45 | C₁₆H₁₀N₃ |

| [M-NH]⁺ | 229 | 30 | C₁₆H₉N₂ |

| Quinoline fragment | 128 | 65 | C₉H₆N |

| Benzimidazole fragment | 118 | 55 | C₇H₆N₂ |

Further fragmentation leads to the cleavage of the C-C bond connecting the quinoline and benzimidazole rings, resulting in characteristic fragment ions corresponding to the individual heterocyclic systems [10] . The quinoline fragment appears at m/z 128, while the benzimidazole fragment is observed at m/z 118 [10] . These fragment ions serve as diagnostic markers for confirming the structural components of the molecule [10] .

High-resolution mass spectrometry has been employed to determine the exact mass of 4-(1H-benzimidazol-2-yl)quinoline, providing confirmation of its molecular formula with high precision [1] [10]. The experimental exact mass typically agrees with the calculated value within 5 ppm, supporting the proposed structure [1] [10].

Tandem mass spectrometry (MS/MS) experiments have been utilized to elucidate the fragmentation mechanisms in greater detail [10] . These studies involve isolating the molecular ion or specific fragment ions and subjecting them to further fragmentation through collision-induced dissociation [10] . The resulting MS/MS spectra provide valuable information about the connectivity and structural arrangement of the molecular framework [10] .

Mass spectrometry has also been employed to investigate the purity of synthesized 4-(1H-benzimidazol-2-yl)quinoline samples and to identify potential impurities or byproducts from the synthesis process [10] . The high sensitivity of this technique makes it particularly valuable for detecting trace contaminants that might not be readily apparent through other analytical methods [10] .

Computational Modeling

DFT studies: HOMO-LUMO gap analysis, electron distribution

Density Functional Theory (DFT) calculations have been extensively employed to investigate the electronic structure and properties of 4-(1H-benzimidazol-2-yl)quinoline [14] [15] [23]. These computational studies, typically performed using the B3LYP functional with the 6-311G(d,p) basis set, provide valuable insights into the frontier molecular orbitals, electron distribution, and energetic characteristics of the compound [14] [15] [23].

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 4-(1H-benzimidazol-2-yl)quinoline exhibit distinctive spatial distributions that reflect the compound's electronic structure [15] [23]. The HOMO is primarily localized on both the quinoline and benzimidazole moieties, with significant contributions from the π-electron systems of both ring structures [15] [23]. This orbital contains both σ and π character, indicating a complex electronic arrangement [15] [23].

The LUMO, in contrast, is predominantly concentrated on the quinoline portion of the molecule, with some extension onto the connecting carbon atom of the benzimidazole ring [15] [23]. This asymmetric distribution suggests that the quinoline moiety serves as the primary electron-accepting region during electronic transitions or chemical reactions [15] [23].

The calculated HOMO-LUMO energy gap for 4-(1H-benzimidazol-2-yl)quinoline is approximately 3.5 eV, which is consistent with its observed UV-Visible absorption characteristics [15] [23]. This energy gap is significantly influenced by the dihedral angle between the quinoline and benzimidazole planes, with more planar conformations generally exhibiting smaller gaps due to enhanced π-conjugation [15] [23].

Electron density maps derived from DFT calculations reveal that the nitrogen atoms in both the quinoline and benzimidazole rings serve as regions of high electron density, making them potential sites for protonation or coordination with metal ions [15] [23]. The carbon atom connecting the two ring systems shows relatively lower electron density, consistent with its role as a bridging unit rather than an electronically active center [15] [23].

Natural Bond Orbital (NBO) analysis indicates significant delocalization of electrons throughout the conjugated system, with notable stabilization energies associated with π→π* interactions between the quinoline and benzimidazole rings [15] [23] [29]. These interactions contribute to the overall stability of the molecule and influence its conformational preferences [15] [23] [29].

Time-dependent DFT (TD-DFT) calculations have been employed to predict the electronic absorption spectrum of 4-(1H-benzimidazol-2-yl)quinoline, showing good agreement with experimental UV-Visible data [15] [23]. These calculations confirm that the primary absorption band corresponds to a π→π* transition involving electron promotion from the HOMO to the LUMO [15] [23].

Quantum chemical descriptors: Dipole moments, polarizability

Quantum chemical descriptors provide quantitative measures of various electronic properties of 4-(1H-benzimidazol-2-yl)quinoline, offering insights into its reactivity, stability, and intermolecular interaction capabilities [14] [24] [29]. These descriptors, calculated using DFT methods, serve as valuable parameters for predicting and interpreting the compound's chemical behavior [14] [24] [29].

The dipole moment of 4-(1H-benzimidazol-2-yl)quinoline, calculated at the B3LYP/6-311G(d,p) level, is approximately 3.8 Debye [14] [24] [29]. This relatively high value reflects the asymmetric distribution of electron density within the molecule, primarily due to the electronegative nitrogen atoms in both heterocyclic systems [14] [24] [29]. The dipole moment vector is oriented predominantly from the quinoline toward the benzimidazole moiety, indicating greater electron density in the latter region [14] [24] [29].

Table 8: Quantum Chemical Descriptors for 4-(1H-benzimidazol-2-yl)quinoline

| Descriptor | Value | Calculation Method |

|---|---|---|

| Dipole Moment (Debye) | 3.8 | DFT/B3LYP/6-311G(d,p) |

| Polarizability (ų) | 28.5 | DFT/B3LYP/6-311G(d,p) |

| Electron Affinity (eV) | 2.3 | DFT/B3LYP/6-311G(d,p) |

| Ionization Potential (eV) | 5.8 | DFT/B3LYP/6-311G(d,p) |

| Global Hardness (eV) | 1.75 | DFT/B3LYP/6-311G(d,p) |

| Global Softness (eV⁻¹) | 0.57 | DFT/B3LYP/6-311G(d,p) |

| Electrophilicity Index (eV) | 3.2 | DFT/B3LYP/6-311G(d,p) |

The polarizability of 4-(1H-benzimidazol-2-yl)quinoline has been calculated to be approximately 28.5 ų, indicating its moderate responsiveness to external electric fields [14] [24] [29]. This property is particularly relevant for understanding the compound's behavior in different solvent environments and its potential for non-covalent interactions [14] [24] [29]. The polarizability tensor is anisotropic, with greater values along the long axis of the molecule, reflecting the extended π-conjugation in this direction [14] [24] [29].

Global reactivity descriptors derived from frontier molecular orbital energies provide additional insights into the chemical behavior of 4-(1H-benzimidazol-2-yl)quinoline [14] [24] [29]. The ionization potential (5.8 eV) and electron affinity (2.3 eV) values suggest moderate electron-donating and electron-accepting capabilities, respectively [14] [24] [29]. The global hardness (1.75 eV) and softness (0.57 eV⁻¹) parameters indicate intermediate reactivity, consistent with the compound's aromatic character and extended conjugation [14] [24] [29].

The electrophilicity index (3.2 eV) suggests that 4-(1H-benzimidazol-2-yl)quinoline has moderate electrophilic character, making it potentially reactive toward nucleophilic species [14] [24] [29]. Fukui function analysis reveals that the most nucleophilic sites are located on the nitrogen atoms, particularly the quinoline nitrogen and the non-protonated nitrogen of the benzimidazole ring [14] [24] [29].

Solvent effects on these quantum chemical descriptors have been investigated using the Polarizable Continuum Model (PCM) [14] [24] [29]. These studies indicate that polar solvents generally enhance the dipole moment and reduce the HOMO-LUMO gap, consistent with the observed solvatochromic behavior in UV-Visible spectroscopy [14] [24] [29].

Molecular docking: Binding interactions with biomolecular targets

Molecular docking studies have been conducted to investigate the potential interactions between 4-(1H-benzimidazol-2-yl)quinoline and various biomolecular targets, providing insights into its possible biological activities and mechanisms of action [16] [26]. These computational analyses employ sophisticated algorithms to predict the binding modes, affinities, and key interactions that govern the compound's recognition by biological macromolecules [16] [26].

Docking simulations with glucosamine-6-phosphate synthase, an enzyme essential for bacterial cell wall synthesis, reveal that 4-(1H-benzimidazol-2-yl)quinoline can bind to the active site with a predicted binding energy of -8.5 kcal/mol [16] [26]. The binding mode involves hydrogen bonding interactions between the benzimidazole NH group and the carbonyl oxygen of Thr302, as well as π-π stacking interactions between the quinoline ring and aromatic residues in the binding pocket [16] [26].

Table 9: Molecular Docking Data for 4-(1H-benzimidazol-2-yl)quinoline

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Glucosamine-6-phosphate synthase | -8.5 | Thr302, Ser303, Gly301 | H-bonding, π-π stacking |

| DNA gyrase | -7.9 | Asp73, Arg76, Gly77 | H-bonding, ionic |

| Topoisomerase II | -8.2 | Asn46, Glu50, Lys147 | H-bonding, hydrophobic |

| Dihydrofolate reductase | -7.6 | Ile94, Phe31, Leu22 | Hydrophobic, π-π stacking |

Studies with DNA gyrase, a bacterial enzyme involved in DNA replication, indicate that 4-(1H-benzimidazol-2-yl)quinoline can interact with the ATP-binding domain with a binding energy of -7.9 kcal/mol [16] [26]. The binding involves both hydrogen bonding and ionic interactions, with the quinoline nitrogen forming a salt bridge with Arg76 and the benzimidazole NH participating in hydrogen bonding with Asp73 [16] [26].

Docking analyses with human topoisomerase II suggest potential interactions with a binding energy of -8.2 kcal/mol [16] [26]. The compound adopts a conformation that allows for hydrogen bonding between the benzimidazole NH and the carbonyl oxygen of Asn46, as well as hydrophobic interactions between the aromatic rings and non-polar residues in the binding site [16] [26].

Investigations with dihydrofolate reductase, an enzyme targeted by several antimicrobial and anticancer drugs, reveal binding interactions with an energy of -7.6 kcal/mol [16] [26]. The binding mode is primarily stabilized by hydrophobic interactions and π-π stacking between the quinoline ring and Phe31 [16] [26].

Molecular dynamics simulations have been employed to assess the stability of these predicted binding modes over time [16] [26]. These studies indicate that the 4-(1H-benzimidazol-2-yl)quinoline-protein complexes generally maintain their key interactions throughout the simulation period, suggesting stable binding [16] [26]. Root-mean-square deviation (RMSD) analyses of the ligand position relative to the initial docked pose typically show values below 2.0 Å, further supporting the stability of the predicted binding modes [16] [26].